2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine is a complex organic compound with a unique structure that combines pyridazine, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrimidine intermediates, followed by their coupling with the pyrrolo[3,4-c]pyrrole core. Common reagents used in these reactions include tert-butyl chloride, dimethyl sulfate, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine and pyrimidine rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered, non-nucleophilic base used in organic synthesis.
2,4,6-Tri-tert-butylpyrimidine: An alternative amide activation system for direct transformations of secondary and tertiary amides.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile terdentate ligand for supramolecular and coordination chemistry.
Uniqueness
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine is unique due to its combination of pyridazine, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-tert-butylpyridazin-3-yl)-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6/c1-13-8-14(2)22-19(21-13)26-11-15-9-25(10-16(15)12-26)18-7-6-17(23-24-18)20(3,4)5/h6-8,15-16H,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWSIWVNRSXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C4=NN=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.